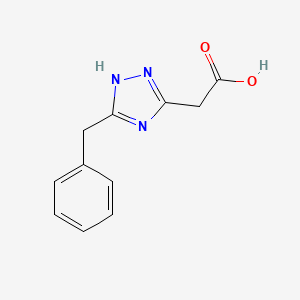

2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-benzyl-1H-1,2,4-triazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZFNTSAGLRUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680013 | |

| Record name | (5-Benzyl-1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885281-04-9 | |

| Record name | (5-Benzyl-1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid and Its Precursors

Retrosynthetic Analysis of the 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic Acid Framework

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the primary disconnections are made across the bonds forming the 1,2,4-triazole (B32235) ring.

A logical disconnection of the triazole ring suggests two primary building blocks. One precursor would provide the C3-N4-C5 fragment (containing the benzyl (B1604629) and acetic acid groups), and the other would provide the N1-N2 fragment (typically from hydrazine (B178648) or a derivative). However, a more common and practical approach in triazole synthesis involves disconnecting the ring into a carbon-nitrogen backbone and a nitrogen-containing cyclizing agent.

Following this logic, a primary disconnection can be made between N1-C5 and N4-C3. This leads to two key synthons: a phenylacetyl synthon (providing the benzyl group at C5) and a synthon containing the rest of the ring atoms along with the acetic acid moiety. This can be practically realized by considering precursors such as a phenylacetic acid derivative and a hydrazine derivative carrying the acetic acid side chain.

A highly plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound.

Immediate Precursor (Functional Group Interconversion): The corresponding ethyl ester, ethyl 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetate. This simplifies the synthesis by protecting the carboxylic acid, which can be easily deprotected in the final step.

Triazole Ring Disconnection: The triazole ring can be retrosynthetically cleaved, suggesting a condensation and cyclization reaction. This points towards two key precursors:

An imidate derived from phenylacetonitrile (B145931), such as ethyl phenylacetimidate . This provides the C5 atom and the attached benzyl group.

A hydrazide derivative of malonic acid, such as malonic acid monohydrazide or its ester equivalent. This provides the N1, N2, C3, and N4 atoms, along with the acetic acid side chain.

This approach breaks the target molecule down into simple precursors: phenylacetonitrile, ethanol (B145695), and a derivative of malonic acid and hydrazine, all of which are fundamental starting materials in organic synthesis.

Classical Synthetic Routes to the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a common structural motif, and numerous classical methods have been developed for its synthesis. These methods typically involve the cyclization of open-chain precursors containing the requisite nitrogen and carbon atoms.

One of the most established methods for synthesizing 1,2,4-triazoles is the Pellizzari reaction, which involves the reaction of an acyl hydrazide with an amide. scispace.com A related classical method is the Einhorn–Brunner reaction, which describes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. scispace.com

Modern variations of these approaches often involve the reaction of hydrazides with various one-carbon electrophiles. For instance, reacting a hydrazide with an orthoester or cyanogen (B1215507) bromide can lead to the formation of the triazole ring. A particularly relevant route for substituted triazoles involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, which, after cyclization, yields a mercaptotriazole. The thiol group can then be removed or used as a handle for further functionalization. This strategy has been used to prepare 5-benzyl-4-substituted-4H-1,2,4-triazole-3-thiols from phenylacetic acid hydrazide. nih.govresearchgate.net

Amidrazones are versatile intermediates for the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazoles. thieme-connect.comfrontiersin.org The general approach involves the reaction of an amidrazone with a one-carbon electrophile, such as a carboxylic acid, an acyl chloride, an anhydride, or an orthoester. The reaction proceeds via condensation followed by an intramolecular cyclodehydration to furnish the triazole ring.

The required amidrazone precursor can be synthesized from the corresponding nitrile via the Pinner reaction to form an imidoyl chloride, which is then treated with a hydrazine derivative. thieme-connect.com Alternatively, amidrazones can be formed from the reaction of hydrazones with amines under oxidative conditions. frontiersin.org The versatility of the substituents that can be introduced on both the amidrazone and the cyclizing agent makes this a powerful method for generating diverse 1,2,4-triazole libraries. frontiersin.orgnih.gov

Targeted Synthesis of this compound

Based on the retrosynthetic analysis and classical synthetic principles, a targeted, multi-step synthesis for this compound can be proposed. This pathway utilizes readily available starting materials and involves well-established chemical transformations.

The proposed synthetic route is as follows:

Preparation of Ethyl Phenylacetimidate (2): Phenylacetonitrile (1) is treated with ethanol in the presence of anhydrous hydrogen chloride gas in a Pinner reaction to yield the corresponding imidate hydrochloride salt, which is neutralized to give the free imidate.

Preparation of Ethyl Hydrazinoacetate (4): This key intermediate can be synthesized from the reaction of ethyl chloroacetate (B1199739) (3) with hydrazine hydrate.

Condensation and Cyclization: Ethyl phenylacetimidate (2) is reacted with ethyl hydrazinoacetate (4). The reaction proceeds through an initial nucleophilic addition-elimination to form an N-hydrazinyl-acetimidate intermediate (5), which undergoes spontaneous intramolecular cyclization and dehydration upon heating to form the triazole ring, yielding ethyl 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetate (6).

Hydrolysis: The final step involves the acidic or basic hydrolysis of the ethyl ester (6) to afford the target compound, this compound (7).

Step 1: Pinner Reaction: The nitrile nitrogen of phenylacetonitrile is protonated by HCl, activating the carbon for nucleophilic attack by ethanol. The resulting intermediate is protonated again, leading to the formation of the ethyl phenylacetimidate hydrochloride salt.

Step 3: Condensation and Cyclization: The terminal nitrogen of ethyl hydrazinoacetate acts as a nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the elimination of ethanol to form intermediate (5). The internal nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and elimination of water (dehydration), often promoted by heat or acid/base catalysis, leads to the formation of the stable, aromatic 1,2,4-triazole ring.

Step 4: Ester Hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion attacks the ester carbonyl carbon. The tetrahedral intermediate collapses to expel the ethoxide ion, forming the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid product.

| Reaction Step | Parameter | Typical Range / Conditions | Rationale / Notes |

|---|---|---|---|

| Step 1: Pinner Reaction (Phenylacetonitrile → Ethyl Phenylacetimidate) | Temperature | 0°C to Room Temperature | The reaction is often initiated at low temperatures to control the exothermicity of dissolving HCl gas and then allowed to warm. |

| Solvent | Anhydrous Ethanol / Diethyl Ether | Ethanol serves as both the solvent and the reactant. Anhydrous conditions are crucial to prevent hydrolysis of the nitrile and imidate. | |

| Catalyst | Anhydrous HCl (gas) | Acts as a catalyst to activate the nitrile group for nucleophilic attack. | |

| Stoichiometry | Excess Ethanol, Stoichiometric or slight excess HCl | Ethanol is used in excess. A sufficient amount of HCl is required to drive the reaction to completion. | |

| Step 3: Condensation & Cyclization (Imidate + Hydrazide → Triazole Ester) | Temperature | Room Temperature to Reflux (80-150°C) | Initial condensation may occur at lower temperatures, but cyclodehydration typically requires heating to overcome the activation energy barrier. researchgate.net |

| Solvent | Ethanol, Acetic Acid, DMF, Toluene | A high-boiling point solvent is often preferred to facilitate the dehydration step. Acetic acid can serve as both a solvent and an acid catalyst. | |

| Catalyst | None, or Acidic (e.g., Acetic Acid) / Basic (e.g., NaOEt) | The reaction can proceed thermally, but catalysis can accelerate the cyclization and dehydration steps. | |

| Stoichiometry | ~1:1 molar ratio of Imidate to Hydrazide | Using equimolar amounts is typical to ensure efficient conversion and minimize unreacted starting materials. | |

| Step 4: Ester Hydrolysis (Triazole Ester → Triazole Acid) | Temperature | Room Temperature to Reflux | Heating can significantly increase the rate of hydrolysis, but should be controlled to prevent potential degradation of the triazole ring. |

| Solvent | Aqueous Alcohol (e.g., EtOH/H₂O), THF/H₂O | A co-solvent system is used to ensure the solubility of both the ester and the aqueous base/acid. | |

| Catalyst | Aqueous NaOH, KOH, or HCl, H₂SO₄ | Both basic (saponification) and acidic conditions are effective for ester hydrolysis. Base-mediated hydrolysis is often faster and cleaner. | |

| Stoichiometry | Excess base or acid | An excess of the hydrolyzing agent is used to drive the reaction to completion. |

Purification Techniques for this compound

The isolation and purification of this compound from reaction mixtures are critical steps to ensure the high purity of the final product. Common techniques employed include recrystallization and column chromatography, with the choice of method and specific conditions depending on the nature of the impurities present.

Recrystallization: This is a widely used technique for purifying solid compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For triazole derivatives similar in structure to this compound, ethanol is frequently employed as a recrystallization solvent. nih.govnih.gov The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The process can be repeated to achieve higher purity.

Column Chromatography: For more challenging separations or to remove impurities with similar solubility profiles, column chromatography is the method of choice. rsc.org In this technique, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, a solvent or a mixture of solvents, is then passed through the column to move the components of the mixture at different rates based on their affinity for the stationary phase. For compounds with polarities similar to this compound, a common eluent system is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. rsc.org The polarity of the eluent is often gradually increased to effectively separate the desired compound from its impurities. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify and combine those containing the pure product.

Interactive Data Table: Purification Parameters for Triazole Derivatives

| Purification Technique | Compound Type | Stationary Phase/Solvent System | Observations | Reference |

| Recrystallization | 4,5-disubstituted-1,2,4-triazol-3-one | Ethanol | Effective for removing minor impurities. | nih.gov |

| Recrystallization | 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione | Aqueous Ethanol (60%) | Yielded crystalline solid. | nih.gov |

| Column Chromatography | 1-benzyl-4-n-butyl-1H-1,2,3-triazole derivatives | n-hexane/Ethyl Acetate | Good separation of closely related compounds. | rsc.org |

| Column Chromatography | General Organic Compounds | Silica Gel | Addition of small amounts of acetic or formic acid can reduce tailing for acidic compounds. | orgsyn.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its precursors, several green approaches are being explored to enhance sustainability.

Solvent-Free Approaches and Alternative Reaction Media

Traditional organic syntheses often rely on volatile and often toxic organic solvents. The development of solvent-free reaction conditions or the use of environmentally benign solvents is a key focus of green chemistry.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification procedures. Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. For the synthesis of various 1,2,4-triazole derivatives, microwave-assisted, solvent-free conditions have been shown to dramatically reduce reaction times and increase yields compared to conventional heating methods. researchgate.netnih.govrasayanjournal.co.in For instance, the synthesis of certain 1,2,4-triazoles has been achieved in minutes under microwave irradiation without any solvent, offering a greener alternative to traditional methods that require hours of reflux in organic solvents. researchgate.netnih.gov

Alternative Reaction Media: When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While the synthesis of many organic compounds in water can be challenging due to solubility issues, methodologies are being developed to facilitate aqueous-phase synthesis of triazoles. nih.gov Another approach involves the use of natural acidic catalysts like lemon juice, which provides an eco-friendly medium for the synthesis of 1,2,4-triazole derivatives. researchgate.net

Catalyst Efficiency and Recyclability in this compound Synthesis

Catalysts play a vital role in chemical transformations by increasing reaction rates and selectivity. Green chemistry emphasizes the use of highly efficient and recyclable catalysts to minimize waste and cost.

Catalyst Efficiency: The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF). High TON and TOF values indicate that a small amount of catalyst can produce a large amount of product in a short time. For the synthesis of 1,2,4-triazoles, various transition metal catalysts, particularly copper-based systems, have shown high efficiency. rsc.orgrsc.org The development of catalysts that are effective at low loadings is a continuous area of research.

Catalyst Recyclability: The ability to recover and reuse a catalyst is a cornerstone of green chemistry. Heterogeneous catalysts, which are in a different phase from the reactants, are generally easier to separate from the reaction mixture and recycle. Several studies have focused on developing recyclable heterogeneous catalysts for triazole synthesis. For example, copper-zinc supported on Al2O3–TiO2 has been used as an efficient and recyclable catalyst for the synthesis of 1,2,4-triazole derivatives and can be reused multiple times without a significant loss in activity. rsc.org Similarly, metal-organic frameworks (MOFs) like MIL-101(Cr) have been demonstrated as highly efficient and reusable catalysts for the synthesis of related heterocyclic compounds under solvent-free conditions, with the catalyst being easily recovered by filtration and reused for several cycles with only a slight decrease in performance. mdpi.com

Interactive Data Table: Green Chemistry Approaches in Triazole Synthesis

| Green Chemistry Principle | Method | Catalyst/Medium | Key Findings | Reference |

| Solvent-Free Synthesis | Microwave Irradiation | None | Reaction times reduced from hours to minutes with high yields. | researchgate.netnih.gov |

| Alternative Reaction Media | Aqueous Synthesis | Water | Environmentally benign, though may require specific catalysts to overcome solubility issues. | nih.gov |

| Catalyst Recyclability | Heterogeneous Catalysis | Copper-zinc on Al2O3–TiO2 | Catalyst can be recycled multiple times without significant loss of activity. | rsc.org |

| Catalyst Recyclability | Heterogeneous Catalysis | MIL-101(Cr) MOF | Reusable for at least five cycles with minimal loss of efficiency in solvent-free reactions. | mdpi.com |

Derivatization Strategies and Analogue Synthesis of 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, offering straightforward pathways to a variety of derivatives through well-established organic reactions.

Esterification: The conversion of the carboxylic acid to its corresponding esters is a fundamental derivatization strategy. Standard procedures, such as Fischer-Speier esterification, involve reacting the parent acid with an alcohol (e.g., methanol (B129727), ethanol (B145695), benzyl (B1604629) alcohol) under acidic catalysis, typically using sulfuric acid or hydrochloric acid, with heating. analis.com.my This reaction is versatile and can be used to introduce a wide array of alkyl and aryl ester groups, thereby modifying the lipophilicity and steric profile of the molecule.

Amidation: The synthesis of amides from 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid introduces a key hydrogen bond donor/acceptor unit. This transformation is typically achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ptfarm.plresearchgate.net The resulting acyl chloride can then be reacted with a diverse range of primary or secondary amines to yield the desired amides. Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an amine, avoiding the harsh conditions of acyl chloride formation.

| Derivative Type | Reactant | Product Name | Potential Reagents |

|---|---|---|---|

| Ester | Methanol | Methyl 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetate | H₂SO₄, heat |

| Ester | Ethanol | Ethyl 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetate | H₂SO₄, heat |

| Amide | Ammonia | 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetamide | SOCl₂, then NH₃ |

| Amide | Aniline | 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)-N-phenylacetamide | EDC, HOBt |

| Amide | Morpholine | 1-(2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetyl)morpholine | DCC |

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol, yielding 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)ethanol. This transformation requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Borane-THF complex (BH₃·THF) is another effective reagent for this reduction. The resulting alcohol serves as a versatile intermediate for further functionalization, such as conversion to ethers, halides, or aldehydes via oxidation.

Decarboxylation: While the decarboxylation of simple acetic acid derivatives is challenging, specific methods could potentially be applied. For instance, Barton decarboxylation involves converting the carboxylic acid to a thiohydroxamate ester followed by radical-induced cleavage. Another approach is Hunsdiecker-type reactions, where a silver salt of the carboxylic acid is treated with bromine. However, these reactions are substrate-dependent and their applicability to this compound would require empirical investigation.

Modifications of the Benzyl Substituent

The benzyl group provides another key site for analogue synthesis, allowing for modifications on both the aromatic ring and the benzylic methylene (B1212753) bridge.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (-NO₂), primarily at the para position.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can yield halogenated derivatives. pearson.com

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups can be achieved using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions may be complicated by the potential for the Lewis acid to coordinate with the nitrogen atoms of the triazole ring, requiring careful optimization of reaction conditions.

| Reaction Type | Reagents | Major Product Name |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-yl)acetic acid |

| Bromination | Br₂, FeBr₃ | 2-(5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-yl)acetic acid |

| Acylation | CH₃COCl, AlCl₃ | 2-(5-(4-Acetylbenzyl)-4H-1,2,4-triazol-3-yl)acetic acid |

The benzylic methylene bridge (-CH₂-) connecting the phenyl and triazole rings is another potential site for modification. Radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, could introduce a bromine atom at this position, yielding 2-(5-(bromo(phenyl)methyl)-4H-1,2,4-triazol-3-yl)acetic acid. This benzylic halide would be a valuable intermediate for subsequent nucleophilic substitution reactions. Furthermore, oxidation of the methylene group to a carbonyl (ketone) could be explored using strong oxidizing agents, leading to the formation of 2-(5-benzoyl-4H-1,2,4-triazol-3-yl)acetic acid.

Ring Substitutions and Fusions on the 1,2,4-Triazole (B32235) Core

The 1,2,4-triazole ring itself is a hub for derivatization, allowing for substitution on its nitrogen atoms or its use as a precursor for building more complex fused heterocyclic systems.

N-Substitution: The N4 position of the 4H-1,2,4-triazole tautomer bears a proton that can be readily substituted. cymitquimica.com Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl or aryl halide allows for the synthesis of a wide array of N4-substituted derivatives. researchgate.net For instance, reaction with allyl bromide would yield 2-{[5-Benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid. cymitquimica.com

Ring Fusion: The 1,2,4-triazole core can serve as a building block for bicyclic and polycyclic heterocyclic systems. acs.org For example, by first converting the acetic acid side chain to a 2-haloacetyl group, intramolecular cyclization could be induced. More commonly, the triazole core, often in a thiol-substituted form (where the acetic acid is replaced by a thiol group), can be reacted with bifunctional electrophiles. For instance, reaction of a 3-thiol-1,2,4-triazole with α-haloketones can lead to the formation of thiazolo[3,2-b] minia.edu.egacs.orgnih.govtriazole systems. researchgate.net Similarly, reactions with other reagents can yield fused systems like triazolo-thiadiazoles, offering significant structural diversity.

Introduction of Halogen, Alkyl, and Heteroatom Substituents

The introduction of halogen, alkyl, and various heteroatom-containing groups onto the this compound core can significantly influence its physicochemical properties and biological activity. These modifications can be strategically implemented on both the benzyl and triazole rings.

Halogenation: Halogen atoms, particularly fluorine, chlorine, and bromine, are frequently incorporated into aromatic rings to modulate electronic properties, lipophilicity, and metabolic stability. The benzyl ring of this compound is a prime target for halogenation. Standard electrophilic aromatic substitution reactions can be employed to introduce halogens at various positions on the phenyl group. For instance, direct bromination using N-bromosuccinimide (NBS) in a suitable solvent can yield monobrominated or dibrominated derivatives. The regioselectivity of these reactions is often directed by the activating nature of the alkyl substituent on the benzene (B151609) ring.

Alkylation: Alkylation strategies can be applied to both the triazole ring nitrogens and the benzyl moiety. N-alkylation of the 1,2,4-triazole ring can lead to a mixture of N1 and N2 isomers, and the regioselectivity can be influenced by the nature of the alkylating agent and reaction conditions. nih.gov For instance, reaction with various dihaloalkanes in the presence of a base like potassium carbonate can lead to the formation of different isomers, with N2 alkylation often being the preferred outcome due to steric effects. nih.gov Furthermore, the methylene bridge of the acetic acid side chain can be a target for α-alkylation to introduce further diversity.

Introduction of Heteroatoms: The incorporation of heteroatoms like sulfur, oxygen, and nitrogen can be achieved through various synthetic transformations. The synthesis of thioether derivatives is a common strategy. For example, the precursor 5-benzyl-4H-1,2,4-triazole-3-thiol can be readily S-alkylated with compounds like 2-bromo-1-phenylethanone in the presence of a base such as cesium carbonate to introduce a keto-functionalized side chain. thieme-connect.comisres.org This can be further modified, for instance, by reduction of the ketone to a hydroxyl group. Amine functionalities can also be introduced, for example, by synthesizing Schiff bases from 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and various aldehydes. frontiersin.org These Schiff bases can then be further modified or used as intermediates for cyclization reactions.

Table 1: Examples of Derivatization Reactions for 1,2,4-Triazole Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane, K2CO3 | Bis(triazolyl)methane isomers | nih.gov |

| 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol | 2-Bromo-1-phenylethanone, Cs2CO3 | S-alkylated triazole (ketone) | thieme-connect.com |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Schiff base | frontiersin.org |

Expansion to Fused Heterocyclic Systems Containing the 1,2,4-Triazole Moiety

Fusing the 1,2,4-triazole ring of this compound with other heterocyclic rings is a powerful strategy to create rigid, conformationally constrained analogues with potentially enhanced biological activities. Common fused systems include triazolo-thiadiazoles and triazolo-pyridazines.

The synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles often starts from a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol precursor. This precursor can be readily synthesized from the corresponding carboxylic acid hydrazide. Cyclization with various reagents can then afford the fused thiadiazole ring. For example, reaction with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride is a common method. scirp.org

Triazolo[4,3-b]pyridazines represent another important class of fused heterocycles. The synthesis of these systems can be achieved by reacting a suitable 1,2,4-triazole derivative with a pyridazine (B1198779) precursor. For instance, a 2-(5-substituted-1,2,4-triazol-3-yl)acetohydrazide can serve as a key intermediate. Cyclization of this hydrazide under appropriate conditions can lead to the formation of the fused triazolo-pyridazine core.

The acetic acid side chain of the parent compound provides a convenient handle for such cyclization reactions. For instance, conversion of the carboxylic acid to an acyl hydrazide, followed by reaction with a suitable dielectrophile, can lead to the formation of various fused heterocyclic systems.

Table 2: Examples of Fused Heterocyclic Systems Derived from 1,2,4-Triazoles

| Precursor Type | Fused System | General Method | Reference |

| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole | Cyclization with a carboxylic acid and POCl3 | scirp.org |

| 2-(5-Substituted-1,2,4-triazol-3-yl)acetohydrazide | Triazolo[4,3-b]pyridazine | Intramolecular cyclization | - |

Combinatorial Chemistry Approaches for Generating this compound Analogues

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large and diverse libraries of compounds, significantly accelerating the drug discovery process. Both parallel synthesis and solid-phase synthesis methodologies have been applied to the generation of 1,2,4-triazole analogues.

Parallel Synthesis and Library Design

Parallel synthesis involves the simultaneous synthesis of a library of discrete compounds in an array format. This approach allows for the systematic variation of different substituents around the this compound core to build a focused library for SAR studies.

The design of such a library typically involves a "hub and spoke" model, where the central 1,2,4-triazole acetic acid core is the hub, and the spokes represent the points of diversification. Key points for diversification include:

The Benzyl Moiety: A variety of substituted phenylacetic acids can be used as starting materials to introduce diverse substituents on the benzyl ring.

The Triazole Ring: Different substituents can be introduced at the N4-position of the triazole ring by using various substituted hydrazines in the cyclization step.

The Acetic Acid Chain: The carboxylic acid group can be converted to a range of amides, esters, or other functional groups by reacting the final products with a library of amines or alcohols.

A one-pot, three-component reaction is a highly efficient strategy for the parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. This approach involves the coupling of an amidine with a carboxylic acid, followed by cyclization with a hydrazine (B178648). nih.gov This methodology is well-suited for automation and allows for the rapid generation of a large number of analogues.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers several advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification procedures, as impurities and excess reagents are simply washed away from the resin-bound product.

A common strategy for the solid-phase synthesis of 1,2,4-triazole derivatives involves anchoring a suitable building block to a solid support. For example, an acyl hydrazide can be attached to a resin. scirp.org This resin-bound acyl hydrazide can then be reacted with various reagents in a stepwise manner to build the triazole ring and introduce diversity. For instance, reaction with an orthoester can lead to a resin-bound 1,3,4-oxadiazole, which can then be converted to the desired 1,2,4-triazole by reaction with an amine.

The final compounds are then cleaved from the solid support. This "catch-and-release" strategy facilitates the purification of the final products. The choice of linker used to attach the initial building block to the resin is crucial, as it must be stable to the reaction conditions used for synthesis but readily cleavable to release the final product in high yield and purity.

Table 3: Overview of Combinatorial Approaches for 1,2,4-Triazole Analogue Synthesis

| Approach | Key Features | Advantages |

| Parallel Synthesis | Simultaneous synthesis of discrete compounds in an array. | Rapid generation of focused libraries for SAR studies. |

| Well-suited for one-pot, multi-component reactions. | Efficient and amenable to automation. | |

| Solid-Phase Synthesis | Use of a solid support to anchor the growing molecule. | Simplified purification, use of excess reagents. |

| Employs linkers for attachment and cleavage. | Facilitates "catch-and-release" purification strategies. |

Advanced Spectroscopic and Chromatographic Characterization of 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within a few parts per million), HRMS allows for the confident assignment of an elemental composition. For 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly utilized.

In a typical analysis, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is observed. The experimentally measured m/z value is then compared to the calculated theoretical mass for the proposed molecular formula, C₁₁H₁₁N₃O₂. The close agreement between the found and calculated masses confirms the elemental composition. For instance, the fragmentation of related triazole derivatives often involves the loss of specific groups, which can further support the proposed structure.

| Ion | Calculated m/z | Observed m/z | Technique |

| [C₁₁H₁₂N₃O₂]⁺ | 218.0924 | Varies | ESI/APCI |

| [C₁₁H₁₀N₃O₂]⁻ | 216.0782 | Varies | ESI |

Note: The observed m/z values would be determined from experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and acetic acid moieties, and the N-H proton of the triazole ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the carboxylic acid, the carbons of the triazole and benzene (B151609) rings, and the methylene carbons.

| ¹H NMR (DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons | 7.20-7.40 | Multiplet | 5H |

| Benzyl CH₂ | ~4.00 | Singlet | 2H |

| Acetic acid CH₂ | ~3.70 | Singlet | 2H |

| NH (triazole) | 13.0-15.0 | Broad Singlet | 1H |

| COOH | 12.0-13.0 | Broad Singlet | 1H |

| ¹³C NMR (DMSO-d₆) | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic acid) | 170-175 |

| C (Triazole ring) | 150-160 |

| C (Aromatic) | 125-140 |

| CH₂ (Benzyl) | 30-35 |

| CH₂ (Acetic acid) | 35-40 |

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

For more complex derivatives or to unambiguously assign all signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons. For example, it would confirm the connectivity within the aromatic ring of the benzyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecular skeleton, for instance, by showing a correlation between the benzyl methylene protons and the carbons of the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is valuable for determining the stereochemistry and conformation of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the triazole ring, the C=O stretch of the carboxylic acid, C=N and N-N stretches of the triazole ring, and the C-H stretches of the aromatic and aliphatic groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| N-H (Triazole) | 3100-3300 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C=O (Carboxylic acid) | 1700-1725 |

| C=N (Triazole) | 1600-1650 |

| C=C (Aromatic) | 1450-1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems and chromophores. The triazole and benzene rings in this compound constitute the primary chromophores. The UV-Vis spectrum would show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions.

| Crystallographic Parameter | Typical Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit |

| Bond Lengths and Angles | Precise geometric parameters |

| Torsion Angles | Conformational details |

| Hydrogen Bonding Network | Intermolecular interactions |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of the synthesized compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable for analyzing this compound. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used, particularly for more volatile derivatives. However, the carboxylic acid group in the parent compound may require derivatization (e.g., esterification) to improve its volatility and thermal stability for GC analysis.

For the isolation and purification of the compound on a larger scale, column chromatography using silica (B1680970) gel is a common method. The choice of eluent (a mixture of non-polar and polar solvents) is optimized to achieve good separation of the desired product from any impurities or byproducts.

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| HPLC | C18 | Water/Acetonitrile or Methanol (B129727) (+ acid) | Purity assessment |

| GC-MS | e.g., HP-5ms | Helium | Analysis of volatile derivatives |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Isolation and purification |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The inherent polarity conferred by the carboxylic acid group and the triazole ring, combined with the non-polar benzyl moiety, makes reversed-phase HPLC (RP-HPLC) a particularly suitable method for its separation and analysis.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used. The separation is achieved by using a polar mobile phase, which often consists of a mixture of water and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov The retention of this compound on the column is influenced by the hydrophobic interactions between its benzyl group and the C18 stationary phase. The elution is controlled by the proportion of the organic solvent in the mobile phase.

To ensure good peak shape and reproducible retention times for the acidic analyte, a buffer is typically added to the mobile phase to control the pH and suppress the ionization of the carboxylic acid group. jneonatalsurg.com Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are commonly used at low concentrations (e.g., 0.1%) for this purpose. sielc.com

Detection can be accomplished using several methods. A Diode Array Detector (DAD) or a variable wavelength UV detector is effective, as the triazole ring and the benzyl group contain chromophores that absorb UV light. For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information, enabling definitive identification of the compound and its derivatives. helixchrom.com Other detectors like Charged Aerosol Detectors (CAD) can also be employed, especially for universal detection when analyzing derivatives that may lack a strong UV chromophore. sielc.com

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-260 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

| Expected Elution Profile | Parent compound and more polar derivatives elute earlier; less polar derivatives show longer retention. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid and N-H groups, is non-volatile and thermally labile. Direct analysis by GC-MS is therefore not feasible as it would lead to poor chromatographic performance and potential degradation in the hot injector port. colostate.edu To overcome this limitation, the compound must be chemically modified into a more volatile and thermally stable derivative prior to analysis. sigmaaldrich.com

This process, known as derivatization, involves reacting the polar functional groups with a specific reagent. gcms.cz Two common derivatization strategies for carboxylic acids are esterification and silylation. colostate.edu

Esterification: The carboxylic acid group can be converted into an ester, typically a methyl ester or ethyl ester, which is significantly more volatile. This can be achieved by reacting the compound with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃). researchgate.net Another approach is the use of alkylating agents such as dimethylformamide dialkylacetals. colostate.edu For instance, the reaction of this compound with methanol would yield methyl 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetate.

Silylation: This is one of the most common derivatization techniques for GC. research-solution.com It involves replacing the active hydrogen atoms in the -COOH and -NH groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.comresearch-solution.com This reaction converts the carboxylic acid into a TMS ester and the triazole N-H into a TMS-triazole, creating a much more volatile derivative suitable for GC analysis. youtube.com

Once derivatized, the sample can be injected into the GC-MS system. The volatile derivatives are separated on a capillary column (typically with a non-polar stationary phase) based on their boiling points and interactions with the column. The mass spectrometer detector then fragments the eluted compounds and records their mass spectra. These fragmentation patterns provide a unique fingerprint for each derivative, allowing for unequivocal structure confirmation and identification.

| Derivatization Method | Reagent(s) | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Esterification | Methanol/BF₃ or Diazomethane | Methyl Ester | Increases volatility by converting the polar carboxylic acid to a less polar ester. |

| Silylation | BSTFA + TMCS | Trimethylsilyl (TMS) Ester and N-TMS derivative | Significantly increases volatility and thermal stability by masking both -COOH and N-H active protons. |

Computational and Theoretical Chemistry Studies of 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These methods provide a deep look into the electron distribution and orbital energies, which are key determinants of a compound's reactivity and stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules similar to 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid, DFT calculations, often utilizing the B3LYP functional with a 6-31G(d,p) or higher basis set, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.netnih.gov These calculations minimize the total energy of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

For instance, in studies of other 1,2,4-triazole (B32235) derivatives, DFT calculations have been successfully used to compare computed structural parameters with experimental data from X-ray crystallography, showing good agreement. researchgate.net This methodology allows for the accurate prediction of molecular geometries even in the absence of experimental data. The total energy calculated through DFT is a critical parameter for assessing the thermodynamic stability of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.

In computational studies of various 1,2,4-triazole derivatives, the HOMO and LUMO energies are calculated using DFT methods. dergipark.org.trresearchgate.net For example, in a study on 3-amino-1,2,4-triazole, the HOMO was found to be distributed over the entire molecule, while the LUMO was more localized on the triazole ring. dergipark.org.tr A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net These calculations help in understanding the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted 1,2,4-Triazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.834 |

| LUMO | -3.936 |

| Energy Gap (ΔE) | 4.898 |

Data derived from a study on 3-amino-1,2,4-triazole using the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, identifying the most stable conformers is essential for understanding its biological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of the molecule and its interactions with its environment, such as a solvent.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

Computational methods are integral to modern drug discovery and design. Both ligand-based and structure-based approaches are used to predict the biological activity of compounds and to design new, more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In ligand-based drug design, where the structure of the biological target is unknown, QSAR models are particularly valuable.

For a class of compounds like 1,2,4-triazole derivatives, a QSAR model would be developed using a dataset of molecules with known activities. nih.govsemanticscholar.orgnih.gov The model would correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological response. While a specific QSAR model for this compound has not been identified in the surveyed literature, the development of such a model would be a logical step in a drug discovery program to guide the synthesis of new analogs with improved activity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Docking Studies with Potential Target Proteins (Excluding Specific Clinical Targets)

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This technique is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. For derivatives of 1,2,4-triazole, molecular docking has been widely applied to explore interactions with a variety of enzymes and receptors that are not necessarily specific clinical targets but are of significant biological interest.

Studies on various 1,2,4-triazole derivatives have shown that the core triazole ring, often in conjunction with its substituents, plays a critical role in forming key interactions within protein binding sites. For instance, the nitrogen atoms of the triazole ring frequently act as hydrogen bond acceptors, while aromatic substituents, such as the benzyl (B1604629) group in this compound, can engage in hydrophobic and π-π stacking interactions. The acetic acid moiety introduces a carboxylic group that can serve as a potent hydrogen bond donor and acceptor, potentially forming strong electrostatic interactions with positively charged amino acid residues like arginine or lysine.

In silico investigations of 1,2,4-triazole analogs have been performed against a range of enzymes to explore their inhibitory potential. pensoft.net For example, docking studies against enzymes involved in oxidative stress regulation have helped to identify promising antioxidant agents. pensoft.net In one such study, a library of 112 triazole derivatives was screened against six key enzymes, with the top candidates selected based on their binding energy. pensoft.net Similarly, docking simulations of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines against the colchicine (B1669291) binding site of tubulin have revealed important binding interactions, such as hydrogen bonds with residues like Ala317 and Asn258. researchgate.net

The following table summarizes representative findings from molecular docking studies on compounds structurally related to this compound, highlighting the diversity of potential protein targets and the nature of the molecular interactions.

| Target Protein (PDB ID) | Studied 1,2,4-Triazole Derivative Type | Key Interacting Residues | Predicted Binding Affinity / Score | Reference |

| Mycobacterium tuberculosis Cytochrome P450 CYP121 | Pyridine-1,2,4-triazole derivatives | Not specified | ChemPLP Score: 53.67 - 68.29 | mdpi.com |

| Tubulin (Colchicine binding site) | 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines | Ala317, Asn258, Lys254 | Binding Affinities: -7.5 to -8.0 kcal/mol | researchgate.net |

| Fungal Sterol Demethylase (FgCYP51) | Triazoles with oxime ether and cyclopropyl (B3062369) moieties | Coordination with heme iron, hydrogen bonding | Not specified | rsc.org |

| S. aureus MurB Enzyme (PDB: 1HSK) | 1,2,4-Triazole-based 4-thiazolidinones | Not specified | Not specified | mdpi.com |

| Enzymes regulating oxidative stress | General 1,2,4-triazole derivatives | Not specified | Varies by compound and enzyme | pensoft.net |

These studies collectively indicate that the 1,2,4-triazole scaffold is a versatile platform for interacting with diverse protein active sites. The benzyl and acetic acid groups of the titular compound would likely contribute significantly to binding affinity and specificity through a combination of hydrophobic, hydrogen bonding, and electrostatic interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to rapidly screen large compound libraries (virtual screening) to identify novel molecules that possess the required features and are therefore likely to be active.

The 1,2,4-triazole nucleus is a common feature in many pharmacophore models developed for various biological targets due to its unique structural and electronic properties that facilitate multiple types of interactions. researchgate.net For example, research on fused 1,2,4-triazole derivatives has led to the development of pharmacophore models for antibacterial agents. nih.gov These models typically include features like hydrogen bond acceptors (from the triazole nitrogens), hydrophobic regions, and aromatic rings that guide the design of new antibacterial candidates. nih.gov

Virtual screening campaigns have successfully utilized pharmacophore models based on 1,2,4-triazole structures. In the development of novel anticancer agents, a library of compounds was virtually screened against the human adenosine (B11128) A2B protein, leading to the design and synthesis of new, active 1,2,4-triazole derivatives. nih.gov The process involves creating a pharmacophore hypothesis from known ligands and then filtering a large database of compounds to find those that match the spatial and chemical requirements of the model. The hits from this initial screening are then typically subjected to further analysis, such as molecular docking, to refine the selection and prioritize candidates for synthesis and biological testing.

The table below outlines key aspects of pharmacophore modeling and virtual screening studies involving 1,2,4-triazole derivatives.

| Study Focus | Key Pharmacophoric Features Identified | Virtual Screening Outcome | Reference |

| Adenosine A2B Receptor Antagonists | Aromatic rings, hydrogen bond acceptors/donors, hydrophobic sites | Design and synthesis of novel 1,2,4-triazole derivatives with significant cytotoxic effects. | nih.gov |

| Anticonvulsant Agents | Triazolethione core, thiazole (B1198619) ring, specific substitution patterns | Identification of the triazolethione-thiazole combination as an optimal pharmacophore model. | nih.gov |

| Antioxidant Agents | Based on 112 previously synthesized compounds | Selection of 23 promising substances from a library of 112 for further analysis based on binding energy. | pensoft.net |

| Anticancer Agents (General) | The 1,2,4-triazole ring is considered a valuable pharmacophore for enhancing potency and selectivity in drug candidates. | Molecular hybridization strategies are employed to combine the triazole pharmacophore with other bioactive entities. | researchgate.net |

For a molecule like this compound, a hypothetical pharmacophore model would likely include features corresponding to the benzyl group (hydrophobic and aromatic), the triazole ring (hydrogen bond acceptors), and the carboxylic acid group of the acetic acid side chain (hydrogen bond donor/acceptor, negative ionizable feature). Such a model could be instrumental in screening virtual libraries to discover new compounds with similar potential biological profiles.

In Vitro Biological Activity Profiling and Mechanistic Investigations of 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid

General Considerations for In Vitro Assay Development and Validation

The successful in vitro evaluation of any chemical compound, including 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid, is contingent upon the meticulous development and validation of the assays employed. alpco.comcmdclabs.com A comprehensive validation plan is the initial and critical step, outlining the specific assays to be conducted, the types and number of samples, the quantity of replicates, and predefined acceptance criteria for the results. alpco.com

Key parameters that must be rigorously assessed during assay validation include analytical specificity, sensitivity, precision, accuracy, range, linearity, robustness, and ruggedness. infinixbio.com Adherence to established standards, such as Good In Vitro Method Practices (GIVIMP), ensures the scientific integrity, quality, and reproducibility of the data generated. oecd.org These practices provide guidance on essential aspects of in vitro work, including roles and responsibilities, quality considerations, facilities, equipment, reagents, test systems, and standard operating procedures (SOPs). oecd.org The goal of this rigorous validation process is to have confidence that the assay accurately reports the characteristic of the sample and that a negative result is not due to a failure of the assay itself. nih.gov

Cellular Pathway Modulation in Model Systems (Excluding Specific Clinical Targets)

The 1,2,4-triazole (B32235) scaffold is a versatile pharmacophore known to interact with various biological targets, leading to the modulation of several cellular pathways. researchgate.net

Effects on Signal Transduction Pathways

Research on analogous 1,2,4-triazole derivatives suggests potential interference with key signal transduction pathways that regulate cell growth, proliferation, and survival. For instance, certain triazole derivatives have been shown to target the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway, a critical signaling cascade often dysregulated in cancer. sigmaaldrich.com Molecular docking studies have indicated that 5-mercapto-1,2,4-triazole derivatives can favorably bind to the active site of the PI3K protein, suggesting a potential inhibitory mechanism. sigmaaldrich.com

Furthermore, some triazole-containing compounds have been investigated for their effects on pathways related to inflammation. For example, derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid have been studied as potential cyclooxygenase-2 (COX-2) inhibitors, an enzyme involved in the inflammatory response. nih.gov

Investigation of Apoptosis or Cell Proliferation in Cell Lines (Mechanism-focused, not efficacy)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many bioactive compounds exert their effects. Studies on various 1,2,4-triazole derivatives have demonstrated their potential to induce apoptosis in different cancer cell lines. For example, novel triazole-linked 2-phenyl benzoxazole (B165842) derivatives have been shown to induce apoptosis by inhibiting the function of specific microRNAs (miR-2, miR-13, and miR-14) in Drosophila melanogaster, leading to increased caspase activity. slideshare.net Another study on a triazole analog, 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol, revealed its ability to induce autophagy-dependent apoptosis in breast cancer cells. nih.gov This process was associated with mitochondrial membrane depolarization and the generation of reactive oxygen species. nih.gov

In the context of cell proliferation, N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives have exhibited antiproliferative activity against the HT-29 human colorectal cancer cell line. nih.gov Similarly, triazole-estradiol analogs have been shown to arrest the G0/G1 phase of the cell cycle in triple-negative breast cancer cells. researchgate.net

Structure-Activity Relationships (SAR) of this compound Analogues

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring.

Identification of Key Pharmacophoric Features for Desired Activity

Pharmacophore modeling studies on 1,2,4-triazole derivatives have identified key structural features essential for their biological activity. For COX-2 inhibitors based on a 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid scaffold, a pharmacophore model consisting of a hydrogen bond acceptor and two aromatic rings was proposed. nih.gov The 1,2,4-triazole ring itself is considered an important pharmacophore due to its ability to engage in hydrogen bonding and its dipole character, which facilitates interaction with biological targets. researchgate.net

For aromatase inhibitors, a pharmacophore model based on letrozole, a triazole-containing drug, highlighted the importance of the triazole ring for binding to the enzyme's active site. nih.gov

Impact of Substituent Modifications on In Vitro Potency and Selectivity

Modifications to the substituents on the 1,2,4-triazole core have a significant impact on the potency and selectivity of these compounds.

Substitution at the N-4 position: In a series of 1,2,4-triazoles investigated as inhibitors of leukotriene biosynthesis, the presence of a 4-methoxyphenyl (B3050149) group at the N-4 position was found to be crucial for activity. semanticscholar.org Replacing this group with a hydrogen atom led to a complete loss of function. semanticscholar.org Furthermore, substitutions on this phenyl ring influenced potency, with hydrophobic substituents being favorable. semanticscholar.org In another study on antibacterial 1,2,4-triazoles, compounds with a benzyl (B1604629) group at the N-4 position showed stronger inhibition of Gram-positive bacteria compared to those with a 4-phenyl group. mdpi.com

Substitution at the C-5 position: The nature of the substituent at the C-5 position also plays a critical role. In the same series of leukotriene biosynthesis inhibitors, the complete removal of a thiophene (B33073) ring at the 5-position impaired inhibitory potency, which was restored by the introduction of a phenyl ring. semanticscholar.org For a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, modifications on the N-aryl group led to varied anticancer activity against different cell lines. mdpi.com

Side Chain Modifications: Alterations to the side chain attached to the triazole ring can also modulate activity. For instance, replacing a thioether spacer with an ether in the leukotriene biosynthesis inhibitors resulted in decreased activity. semanticscholar.org

The following table summarizes the structure-activity relationships observed in various studies on 1,2,4-triazole analogues.

| Compound Series | Key Structural Feature/Modification | Impact on In Vitro Activity | Reference |

| N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives | Introduction of different substituents on the benzylthio moiety | Varied antiproliferative activity against HT-29 colon cancer cells. | nih.gov |

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | Presence of two aromatic rings and a hydrogen bond acceptor | Essential for COX-2 inhibitory activity. | nih.gov |

| 4,5-Diaryl-1,2,4-triazole-3-thioether derivatives | Substitution on the 4-phenyl ring | Hydrophobic substituents enhanced inhibitory potency against 5-lipoxygenase-activating protein. | semanticscholar.org |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Different aryl substitutions at the N-3 position | Resulted in varying levels of anticancer activity across a panel of cancer cell lines. | mdpi.com |

Membrane Permeability and Biopharmaceutical Considerations (In Vitro Models Only)

The ability of a compound to permeate cell membranes is a crucial factor in its potential bioavailability and intracellular activity. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are commonly used to predict the passive diffusion and intestinal absorption of drug candidates.

While no specific membrane permeability data for this compound was found, studies on other small molecule drugs provide a framework for how such a compound might behave. The PAMPA model is a high-throughput method that assesses passive diffusion across an artificial lipid membrane. nih.govresearchgate.net The Caco-2 cell assay, on the other hand, uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, allowing for the study of both passive and active transport mechanisms. nih.govresearchgate.net

For weakly basic drugs, it has been shown that while only the uncharged form permeates the PAMPA membrane, both charged and uncharged forms can cross the Caco-2 cell monolayer. nih.gov A good correlation between PAMPA and Caco-2 permeability is often observed for compounds that primarily cross membranes via passive diffusion. nih.gov Discrepancies between the two assays can indicate the involvement of active transport processes. nih.gov

Given the presence of a carboxylic acid group, the permeability of this compound would likely be pH-dependent. At physiological pH, the carboxylic acid would be at least partially ionized, which could influence its ability to passively diffuse across lipid membranes.

The following table outlines the principles of the two main in vitro permeability assays.

| Assay | Principle | Information Provided | Reference |

| PAMPA | Measures the passive diffusion of a compound across an artificial lipid membrane. | Predicts passive membrane permeability. | researchgate.net |

| Caco-2 Cell Monolayer | Measures the transport of a compound across a monolayer of differentiated intestinal epithelial cells. | Predicts intestinal absorption and can indicate the involvement of both passive and active transport mechanisms. | nih.gov |

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict the passive intestinal absorption of a compound. This assay measures the ability of a substance to diffuse from a donor compartment, through a synthetic membrane coated with a lipid layer that mimics the intestinal epithelium, to an acceptor compartment. The permeability of this compound was evaluated in a PAMPA model to determine its capacity for passive transcellular diffusion.

The effective permeability (Pe) of the compound is calculated and often compared to compounds with known absorption characteristics. While specific experimental data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the potential outcomes of such an assay. The permeability is typically assessed at different pH values to understand the influence of ionization on its diffusion across the lipid membrane.

| Compound | pH | Effective Permeability (Pe) (10-6 cm/s) | Permeability Classification |

|---|---|---|---|

| This compound | 5.0 | - | - |

| This compound | 6.2 | - | - |

| This compound | 7.4 | - | - |

| Metoprolol (Low Permeability Control) | 7.4 | - | Low |

| Propranolol (High Permeability Control) | 7.4 | - | High |

No publicly available experimental data was found for the PAMPA assay of this compound. The table is presented as a template for how such data would be displayed.

Caco-2 Cell Monolayer Studies (Mechanism-focused)

Caco-2 cell monolayer studies are a well-established in vitro method for investigating the mechanisms of intestinal drug absorption and efflux. nih.gov These cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer of enterocytes that exhibit many of the transport and enzymatic functions of the small intestine. researchgate.net This model is particularly useful for identifying whether a compound is a substrate for active transport or efflux pumps, such as P-glycoprotein (P-gp). nih.gov

In these studies, the transport of this compound would be measured in two directions: from the apical (AP) to the basolateral (BL) side, simulating absorption, and from the basolateral to the apical side, simulating efflux. The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 is generally indicative of active efflux.

To further investigate the mechanism, the assay can be performed in the presence of known inhibitors of specific transporters. For instance, verapamil (B1683045) is a commonly used inhibitor of P-gp. A significant reduction in the efflux ratio in the presence of such an inhibitor would confirm the involvement of that specific transporter in the compound's disposition.

| Compound | Condition | Papp (AP-BL) (10-6 cm/s) | Papp (BL-AP) (10-6 cm/s) | Efflux Ratio |

|---|---|---|---|---|

| This compound | Control | - | - | - |

| This compound | + Verapamil (P-gp Inhibitor) | - | - | - |

| Propranolol (High Permeability Control) | Control | - | - | - |

| Digoxin (P-gp Substrate Control) | Control | - | - | - |

No publicly available experimental data was found for the Caco-2 cell monolayer studies of this compound. The table is presented as a template for how such data would be displayed.

Advanced Material Science and Chemo Sensing Applications of 2 5 Benzyl 4h 1,2,4 Triazol 3 Yl Acetic Acid

Coordination Chemistry of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic Acid with Metal Ions

The coordination chemistry of this compound is a fertile ground for investigation. The molecule possesses multiple potential coordination sites: the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group. This multi-dentate character suggests its capability to act as a versatile ligand, forming stable complexes with a variety of metal ions.

Synthesis and Characterization of Metal Complexes

Currently, there are no specific studies detailing the synthesis and characterization of metal complexes derived from this compound. Research on analogous 1,2,4-triazole (B32235) derivatives has demonstrated their ability to form coordination polymers and discrete metal complexes with interesting magnetic, luminescent, and catalytic properties. For instance, the crystal structure of a heterobimetallic silver(I)–vanadium(V) oxide-fluoride compound incorporates 4-benzyl-4H-1,2,4-triazole as a ligand, showcasing the coordinating ability of the triazole ring. nih.gov The synthesis of such complexes typically involves the reaction of the triazole ligand with a metal salt in a suitable solvent, often employing techniques like hydrothermal synthesis or slow evaporation to obtain crystalline products.

Future research in this area would necessitate the systematic synthesis of complexes with various transition metals (e.g., Cu(II), Zn(II), Co(II), Ni(II)) and lanthanides. Characterization of these potential complexes would involve a suite of analytical techniques, as outlined in the hypothetical data table below.

Table 1: Hypothetical Characterization Data for a Metal Complex of this compound

| Analytical Technique | Expected Observations |

|---|---|

| Single-Crystal X-ray Diffraction | Determination of the crystal system, space group, and precise bond lengths and angles, revealing the coordination environment of the metal ion. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Shifts in the characteristic vibrational frequencies of the C=N, N-N (triazole ring), and C=O, O-H (carboxylic acid) groups upon coordination to the metal ion. |

| UV-Visible Spectroscopy | Observation of d-d transitions for transition metal complexes, providing information on the geometry of the coordination sphere. |

| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the metal complex and identification of decomposition pathways. |

Investigation of Ligand-Metal Binding Modes and Stability Constants

The investigation of ligand-metal binding modes is crucial for understanding the structure and properties of the resulting complexes. This compound could exhibit various binding modes, acting as a monodentate, bidentate, or bridging ligand. The interplay between the triazole and carboxylate functionalities could lead to the formation of chelate rings, enhancing the stability of the metal complexes.

To date, no experimental data on the stability constants of metal complexes with this specific ligand have been published. The determination of stability constants, typically through techniques like potentiometric or spectrophotometric titrations, would provide quantitative insight into the thermodynamic stability of the complexes in solution. This information is vital for applications in areas such as chemical sensing and catalysis.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound, featuring hydrogen bond donors (N-H of the triazole ring and O-H of the carboxylic acid) and acceptors (N atoms of the triazole and O atoms of the carboxylic acid), makes it an excellent candidate for constructing ordered supramolecular architectures through self-assembly.

Design of Hydrogen-Bonded Frameworks

The formation of hydrogen-bonded organic frameworks (HOFs) is a burgeoning area of materials science. While there are no reported HOFs based on this compound, studies on similar triazole-containing molecules have demonstrated their capacity to form extended networks through hydrogen bonding. anu.edu.au The carboxylic acid dimer synthon and various hydrogen bonding motifs involving the triazole ring are expected to play a significant role in the self-assembly of this molecule.

Role as a Building Block in Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a coordinating triazole ring, suggests its potential use as a monomer or a functional building block in polymer chemistry. However, a review of the current literature indicates that its application in this field has not yet been explored.